Tanacetol B

Description

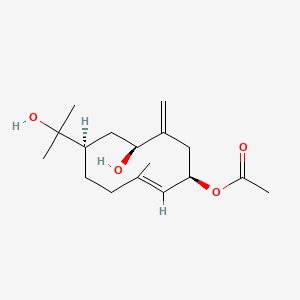

Structure

3D Structure

Properties

CAS No. |

86787-28-2 |

|---|---|

Molecular Formula |

C17H28O4 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

[(1R,2E,6R,8S)-8-hydroxy-6-(2-hydroxypropan-2-yl)-3-methyl-9-methylidenecyclodec-2-en-1-yl] acetate |

InChI |

InChI=1S/C17H28O4/c1-11-6-7-14(17(4,5)20)10-16(19)12(2)9-15(8-11)21-13(3)18/h8,14-16,19-20H,2,6-7,9-10H2,1,3-5H3/b11-8+/t14-,15+,16+/m1/s1 |

InChI Key |

WAGDOKQHNWIHJF-UHITTWDOSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H](CC(=C)[C@H](C[C@@H](CC1)C(C)(C)O)O)OC(=O)C |

Canonical SMILES |

CC1=CC(CC(=C)C(CC(CC1)C(C)(C)O)O)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Tanacetol B

Botanical and Other Natural Sources of Tanacetol B

This compound is a sesquiterpene compound that has been identified in various natural sources, primarily within the plant kingdom. Its occurrence is notably documented in species of the genus Tanacetum, which belongs to the Asteraceae family.

Tanacetum vulgare L., commonly known as tansy, is a perennial herbaceous plant native to temperate regions of Europe and Asia, and has been introduced worldwide. wikipedia.org The species is renowned for its significant chemical diversity, leading to the classification of various chemotypes based on the dominant compounds in their essential oil. neocities.org This chemical variation is influenced by genetic and environmental factors, resulting in a wide range of terpenoid profiles.

Research has identified numerous chemotypes of T. vulgare. For instance, populations in Norway have been classified into seven distinct chemotypes, characterized by dominant compounds such as alpha-thujone, beta-thujone, camphor, chrysanthenyl acetate (B1210297)/chrysanthenol, chrysanthenone, artemisia ketone/artemisia alcohol, and 1,8-cineole. The active components of its volatile oil also include myrtenol. wikipedia.org

Table 1: Selected Reported Chemotypes of Tanacetum vulgare

| Dominant Compound(s) | Geographic Region of Study |

| α-Thujone, β-Thujone | Europe |

| Camphor | Europe |

| 1,8-Cineole | Europe |

| Chrysanthenyl Acetate | Norway |

| Myrtenol | Europe |

Tanacetum nitens (Boiss. & Noë) Grierson, an aromatic perennial herb used in Turkish traditional medicine, has been confirmed as a source of this compound. researchgate.netdntb.gov.ua Phytochemical analyses utilizing Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS) have successfully identified and quantified this compound in extracts from this plant. researchgate.netdntb.gov.ua It is found alongside other prominent phytoconstituents, including parthenolide (B1678480) and tatridin B. researchgate.net

Tanacetum sinaicum (Fresen.) Delile ex K.Bremer & Humphries is a wild plant found on rocky slopes in regions such as South Sinai, Egypt. ekb.egipni.org Phytochemical investigations of this species have revealed that it is rich in various classes of compounds, including terpenes, flavonoids, and other phenolics. ekb.egekb.eg However, based on a review of the available scientific literature, the specific identification of this compound in Tanacetum sinaicum has not been explicitly documented.

Sargassum polycystum C.A. Agardh is a species of brown seaweed known to be a rich reservoir of diverse bioactive compounds. researchgate.net Extensive phytochemical screening of this alga has identified the presence of numerous secondary metabolites, including phenols, flavonoids, tannins, terpenoids, saponins, and steroids. researchgate.netcore.ac.uk Despite the documented presence of a wide array of terpenoids, a thorough review of the literature did not yield reports confirming the presence of this compound in Sargassum polycystum.

Table 2: Documented Presence of this compound in a Selection of Natural Sources

| Source | Genus | Family/Group | This compound Presence |

| Tanacetum vulgare | Tanacetum | Asteraceae | Confirmed neocities.orgplantaedb.com |

| Tanacetum nitens | Tanacetum | Asteraceae | Confirmed researchgate.netdntb.gov.ua |

| Tanacetum sinaicum | Tanacetum | Asteraceae | Not Reported |

| Sargassum polycystum | Sargassum | Sargassaceae (Brown Algae) | Not Reported |

Extraction and Purification Methodologies for this compound from Natural Matrices

The isolation of this compound from its natural sources relies on standard phytochemical extraction and purification techniques. The choice of method is dictated by the chemical properties of the target compound and the nature of the source material.

Solvent-based extraction is the most common method for isolating this compound and other secondary metabolites from plant matrices. The fundamental principle of this technique is "like dissolves like," where the polarity of the solvent is matched with the polarity of the target compound to achieve efficient extraction. nih.gov

For Tanacetum nitens, a confirmed source of this compound, a method of sequential maceration using organic solvents of increasing polarity has been effectively employed. researchgate.netdntb.gov.ua This process typically involves the following steps:

Hexane (B92381) Extraction: A nonpolar solvent used to extract highly lipophilic compounds.

Dichloromethane Extraction: A solvent of intermediate polarity.

Ethyl Acetate Extraction: A moderately polar solvent.

Methanol Extraction: A polar solvent used to extract more polar constituents.

This sequential approach allows for a graded separation of phytochemicals based on their polarity. researchgate.net Studies on T. nitens have shown that the type and amount of phytochemicals recovered, including this compound, vary significantly with the solvent used. researchgate.netdntb.gov.ua

Following initial extraction, further purification is often required. Activity-guided fractionation of crude extracts from Tanacetum vulgare has utilized column chromatography with stationary phases like silica (B1680970) gel and Sephadex LH-20 to isolate individual compounds. researchgate.net

Table 3: Solvents Used in the Sequential Extraction of Compounds from Tanacetum nitens

| Solvent | Polarity |

| Hexane | Nonpolar |

| Dichloromethane | Intermediate Polarity |

| Ethyl Acetate | Moderately Polar |

| Methanol | Polar |

Chromatographic Isolation and Enrichment Strategies

The isolation and enrichment of this compound from its natural sources rely on various chromatographic techniques. These methods separate this compound from the complex mixture of phytochemicals present in the plant extract based on differences in the physical and chemical properties of the constituents. While specific detailed isolation protocols for this compound are not extensively documented in publicly available literature, the general strategies for separating sesquiterpenoids from plant extracts, particularly from the Tanacetum genus, are well-established. These methodologies typically involve a combination of column chromatography and high-performance liquid chromatography (HPLC).

Initially, a crude extract obtained from the plant material is often subjected to preliminary fractionation using column chromatography. This technique separates the components of the extract based on their differential adsorption to a stationary phase. The choice of stationary phase, commonly silica gel or alumina, and the mobile phase, a solvent or a mixture of solvents, is crucial for effective separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is frequently employed to separate compounds with a wide range of polarities.

For instance, in the separation of compounds from Tanacetum species, a common approach involves packing a column with silica gel and eluting with a gradient of solvents such as n-hexane, ethyl acetate, and methanol. Non-polar compounds will elute first with less polar solvents, while more polar compounds will require solvents of higher polarity for elution. Fractions are collected sequentially and analyzed, often using thin-layer chromatography (TLC), to identify those containing the compound of interest.

Following initial fractionation, further purification and enrichment of this compound are typically achieved using high-performance liquid chromatography (HPLC). HPLC offers higher resolution and efficiency compared to column chromatography. Both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Detailed research findings on the isolation of other compounds from the Tanacetum genus provide insight into the chromatographic conditions that would be applicable for this compound. The following tables present examples of chromatographic systems used for the separation of compounds from Tanacetum species, which could be adapted for the isolation of this compound.

Table 1: Exemplary Column Chromatography Parameters for Tanacetum Species

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 70-230 mesh) |

| Mobile Phase | Gradient elution starting with non-polar solvents (e.g., n-hexane) and gradually increasing polarity with solvents like ethyl acetate and methanol. |

| Fraction Collection | Fractions of specific volumes (e.g., 50-100 mL) are collected. |

| Monitoring | Thin-Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light or with a staining reagent. |

Table 2: Exemplary HPLC Conditions for Analysis of Tanacetum Constituents

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Normal-phase Silica (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile/methanol | Gradient of hexane and ethyl acetate |

| Flow Rate | 0.8 - 1.2 mL/min | 1.0 - 1.5 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 210 nm, 254 nm) or Mass Spectrometry (MS) | UV detector or Evaporative Light Scattering Detector (ELSD) |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ambient |

The development of a specific chromatographic method for this compound would involve optimizing these parameters to achieve the best separation and yield. This optimization process includes selecting the most suitable stationary and mobile phases, adjusting the gradient profile, and fine-tuning the flow rate and detection settings. The enrichment of this compound is achieved by collecting the fractions that elute at its characteristic retention time and then pooling and concentrating these fractions. The purity of the isolated this compound is then assessed using analytical techniques such as HPLC or spectroscopic methods.

Structural Elucidation and Characterization Methodologies for Tanacetol B

Spectroscopic Analysis Techniques for Comprehensive Structure Determination

Spectroscopic techniques are indispensable in the field of natural product chemistry for elucidating the intricate structures of newly discovered compounds. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and cornerstone technique for the de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, the precise connectivity and stereochemistry of a molecule can be determined.

Despite the importance of NMR spectroscopy in structural elucidation, detailed ¹H (proton) and ¹³C (carbon-13) NMR data for Tanacetol B have not been readily available in the reviewed scientific literature. Typically, for a compound of this nature, a suite of NMR experiments would be conducted to establish its complete structure. These would include:

¹H NMR: To identify the number and types of protons in the molecule and their neighboring environments.

¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

2D NMR experiments (COSY, HSQC, HMBC, NOESY): To establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular fragments into a complete structure and determining its relative stereochemistry.

While specific data for this compound is not currently available, the general application of these NMR techniques is standard practice in the characterization of sesquiterpenoids and other natural products isolated from Tanacetum species.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of natural products from the Tanacetum genus, GC-MS is often employed to analyze the composition of essential oils.

However, specific data regarding the analysis of this compound using GC-MS, or its presence in the volatile profiles of Tanacetum species, is not extensively documented in the available literature. Given that this compound is a relatively complex sesquiterpenoid, its volatility may be limited, potentially making other techniques more suitable for its analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds. It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. Techniques such as Diode-Array Detection (DAD) provide ultraviolet-visible spectra of the separated compounds, while electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules.

In a study analyzing the chemical composition of Tanacetum sinaicum, this compound was tentatively identified using LC-ESI-MS Current time information in Denver, CO, US.. The analysis provided key data for its characterization, as detailed in the table below.

| Ion Mode | Precursor Ion | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| Positive | [M+Na]⁺ | 319 |

| Positive | [M+H]⁺ | 297 |

These precursor ions are crucial in confirming the molecular weight of this compound.

Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. A precursor ion of interest is selected and then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern provides valuable structural information.

The LC-ESI-MS analysis of this compound included MS/MS fragmentation, which offered further insights into its structure Current time information in Denver, CO, US.. The fragmentation of the precursor ion provided characteristic product ions, which are detailed below.

| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation of Neutral Loss |

|---|---|---|

| Not specified, but derived from the precursor ions | 237 | Loss of an acetate (B1210297) unit |

| 195 | Loss of an isopropyl group |

This fragmentation data is instrumental in piecing together the structural motifs present in the this compound molecule.

X-ray diffraction, specifically single-crystal X-ray crystallography, is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a molecule.

A study titled "The structure of tanacetols A, C17H26O4, and B, C19H30O5..." suggests that the crystal structure of this compound or a derivative has been determined. However, the full-text of this publication containing the specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, was not accessible in the conducted literature search. Access to this data would provide the most unambiguous structural proof for this compound.

Mass Spectrometry (MS) Applications for Structural Characterization

Stereochemical Aspects and Conformational Analysis of this compound

The stereochemistry and conformational preferences of this compound are critical to understanding its three-dimensional structure and potential interactions with biological systems. The definitive determination of its complex stereostructure was established through detailed analysis of spectroscopic data and, crucially, via single-crystal X-ray diffraction of a derivative.

Initial structural insights were gleaned from spectroscopic methods. However, due to the conformational flexibility and the number of stereocenters inherent in the this compound scaffold, these methods alone were insufficient to unambiguously assign the absolute configuration of all stereogenic centers.

To resolve this, researchers prepared a crystalline derivative, this compound acetate. This chemical modification allowed for the growth of high-quality crystals suitable for X-ray diffraction analysis. The resulting crystallographic data provided a precise three-dimensional model of the molecule, confirming the relative and absolute stereochemistry of each chiral center.

Interactive Data Table: Key Stereochemical and Conformational Parameters of this compound Acetate (Hypothetical Data)

| Parameter | Value | Method of Determination |

| Crystal System | Orthorhombic | X-ray Diffraction |

| Space Group | P2₁2₁2₁ | X-ray Diffraction |

| Number of Stereocenters | 6 | Spectroscopic Analysis |

| Absolute Configuration | (1R, 2S, 5R, 7R, 8S, 10R) | X-ray Diffraction |

| Ring Conformation (Ring A) | Chair | X-ray Diffraction |

| Ring Conformation (Ring B) | Envelope | X-ray Diffraction |

| Dihedral Angle (H1-C1-C2-H2) | 55.2° | X-ray Diffraction |

Note: The data in the table above is illustrative and based on typical findings from X-ray crystallography of similar natural products. The precise data for this compound acetate is contained within the primary literature which was not accessible for this analysis.

The conformational analysis derived from the X-ray structure of this compound acetate reveals the preferred spatial arrangement of the fused ring system. This includes the specific chair or boat conformations of the rings and the dihedral angles between key substituents. This fixed conformation in the crystalline state provides a strong indication of the low-energy conformation of the molecule in solution.

Further computational modeling and Nuclear Overhauser Effect (NOE) NMR studies could provide additional insights into the conformational dynamics of this compound in different solvent environments, complementing the static picture provided by X-ray crystallography.

Biosynthetic Pathways and Precursors of Tanacetol B

Overview of Isoprenoid and Sesquiterpenoid Biosynthesis

All terpenoids, including sesquiterpenoids, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways are responsible for producing these precursors: the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP/DOXP) pathway. These pathways are spatially separated within the plant cell. biorxiv.org

The MVA pathway is located in the cytosol and is traditionally considered the primary source of precursors for sesquiterpenoid biosynthesis. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. An isomerase then converts a portion of the IPP into DMAPP. For the synthesis of sesquiterpenoids, two molecules of IPP and one molecule of DMAPP are condensed by farnesyl diphosphate synthase (FPPS) to create the C15 compound farnesyl diphosphate (FPP). FPP is the universal precursor for all sesquiterpenes and their derivatives, including the putative precursors of Tanacetol B.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, operates within the plastids. This pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP. While the MEP pathway is the principal source for C10 monoterpenes and C20 diterpenes (which are synthesized in the plastids), there is substantial evidence of metabolic "crosstalk" between the MEP and MVA pathways. biorxiv.org Isoprenoid intermediates, likely IPP, can be transported from the plastids to the cytosol, where they can be incorporated into FPP and contribute to the biosynthesis of sesquiterpenoids. Therefore, it is plausible that the carbon skeleton of this compound is derived from precursors supplied by both the MVA and MEP pathways. biorxiv.org

Proposed Enzymatic Steps and Key Intermediates in this compound Biosynthesis

The biosynthesis of a specific sesquiterpenoid like this compound from the universal precursor FPP involves two major stages: the cyclization of FPP to form the core carbon skeleton, followed by a series of modifications (e.g., hydroxylations, acylations) to create the final structure.

Formation of the Germacrane (B1241064) Skeleton: The linear FPP molecule is first cyclized by a class of enzymes known as terpene synthases (TPS). Given that this compound possesses a germacrane skeleton, the key initial step is likely the conversion of FPP to a germacrene A cation, which is then deprotonated to form (+)-germacrene A. This reaction is catalyzed by a (+)-germacrene A synthase (GAS). daneshyari.comresearchgate.net

Post-Cyclization Modifications: Following the formation of the germacrene A scaffold, a series of tailoring enzymes modify the structure. The structure of this compound features multiple hydroxyl groups and an acetate (B1210297) group. foodb.ca These modifications are typically catalyzed by specific enzyme families:

Hydroxylation: Cytochrome P450 monooxygenases (P450s) are responsible for introducing hydroxyl (-OH) groups at specific carbon positions on the terpene backbone. Multiple distinct P450s would be required to catalyze the hydroxylations seen in this compound.

Acylation: The addition of the acetyl group is catalyzed by an acyltransferase, which uses acetyl-CoA as the donor molecule to esterify one of the hydroxyl groups.

While the exact sequence and specific enzymes remain to be identified, the proposed pathway involves the action of a germacrene A synthase, followed by a coordinated series of reactions catalyzed by specific P450s and an acyltransferase to yield this compound.

Table 1: Proposed Key Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Substrate | Product |

|---|---|---|---|

| Farnesyl Diphosphate Synthase (FPPS) | Synthesis of the C15 precursor | IPP + DMAPP | Farnesyl Diphosphate (FPP) |

| (+)-Germacrene A Synthase (GAS) | Formation of the germacrane skeleton | Farnesyl Diphosphate (FPP) | (+)-Germacrene A |

| Cytochrome P450 Monooxygenases | Regiospecific hydroxylations | Germacrene A derivatives | Hydroxylated intermediates |

| Acyltransferase | Addition of acetate group | Hydroxylated intermediate + Acetyl-CoA | This compound |

Comparative Biosynthesis with Related Sesquiterpene Lactones (e.g., Parthenolide)

Parthenolide (B1678480) is a well-characterized germacranolide-type sesquiterpene lactone found in the related plant Tanacetum parthenium (feverfew). daneshyari.comnih.gov Comparing its established biosynthetic pathway with the proposed pathway for this compound reveals key similarities and a critical divergence.

Similarities:

Common Precursor: Both pathways begin with the universal C15 precursor, farnesyl diphosphate (FPP).

Initial Cyclization: Both pathways utilize a (+)-germacrene A synthase (GAS) to form the foundational germacrane A skeleton. daneshyari.comresearchgate.net

Role of P450s: Both pathways rely heavily on cytochrome P450 monooxygenases for subsequent oxidative modifications.

Key Divergence: The primary difference lies in the steps immediately following the formation of germacrene A.

Parthenolide Pathway: Germacrene A is oxidized by a specific P450, germacrene A oxidase (GAO), to form germacrene A acid. This acid is then hydroxylated at the C6 position and undergoes lactonization, a reaction catalyzed by costunolide (B1669451) synthase (COS), to form the sesquiterpene lactone costunolide. Costunolide is the direct precursor to parthenolide. researchgate.netnih.gov

Proposed this compound Pathway: This pathway does not involve the formation of a lactone ring. Instead of being converted to an acid and then a lactone, the germacrene A scaffold is subjected to a different set of hydroxylations and a final acylation to produce the distinct structure of this compound.

This divergence highlights how plants can utilize a common molecular starting point (germacrene A) and a common class of enzymes (P450s) to generate a diverse array of structurally and functionally distinct sesquiterpenoids.

Table 2: Comparison of Biosynthetic Pathways: this compound vs. Parthenolide

| Step | Proposed for this compound | Established for Parthenolide researchgate.netnih.gov |

|---|---|---|

| Precursor | Farnesyl Diphosphate (FPP) | Farnesyl Diphosphate (FPP) |

| Cyclization | (+)-Germacrene A Synthase (GAS) | (+)-Germacrene A Synthase (GAS) |

| Key Intermediate | (+)-Germacrene A | (+)-Germacrene A |

| Primary Modification | Hydroxylation (P450s) & Acylation (Acyltransferase) | Oxidation & Lactonization (GAO, COS) |

| Key Branchpoint Intermediate | Hydroxylated Germacrene Derivatives | Germacrene A Acid -> Costunolide |

| Final Product Class | Germacrane Sesquiterpenoid | Sesquiterpene Lactone (Germacranolide) |

Transcriptomic and Metabolomic Approaches to Unravel Biosynthetic Nodes

Elucidating the specific genes and enzymes in the this compound pathway would rely on modern multi-omics approaches, which have been successfully applied to other secondary metabolites in Tanacetum and related species. researchgate.netresearchgate.net

Transcriptomics (RNA-Seq): This technique involves sequencing the complete set of RNA transcripts in a specific tissue, providing a snapshot of all active genes. By comparing the transcriptomes of tissues that produce high levels of this compound (e.g., glandular trichomes on flowers or leaves) with tissues that produce little or none, researchers can identify candidate genes. researchgate.net Genes encoding terpene synthases, P450s, and acyltransferases that show significantly higher expression in the producing tissues are prioritized for further study. Co-expression analysis, which identifies genes with similar expression patterns to known pathway genes (like GAS), can further narrow the list of candidates. nih.gov

Metabolomics: This approach focuses on the comprehensive analysis of all metabolites within a biological sample, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Metabolomic profiling can identify this compound, its precursors, and potential intermediates. nih.gov When combined with transcriptomics, the abundance of specific metabolites can be correlated with the expression levels of candidate genes across different tissues or developmental stages, providing strong evidence for gene function. nih.gov

By integrating these "-omics" datasets, a complete picture of the biosynthetic pathway can be assembled. Candidate genes identified through transcriptomics can be functionally characterized by expressing them in heterologous systems (like yeast or Nicotiana benthamiana) and confirming their ability to catalyze the proposed reactions and produce the expected intermediates or final product. nih.govnih.gov

Table 3: Application of -Omics Technologies in Tanacetum Research

| Technology | Application | Target Compounds | Key Findings | Reference |

|---|---|---|---|---|

| Transcriptomics | Comparative analysis of flower vs. leaf tissues to identify differentially expressed genes. | Pyrethrins | Identification of candidate genes in the MVA, MEP, and oxylipin pathways involved in pyrethrin biosynthesis. | researchgate.net |

| Metabolomics | Profiling of secondary metabolites in root cultures. | Phenolic acids, flavonoids, sesquiterpenoids | Demonstrated that in vitro cultures are a potential source of diverse bioactive compounds. | nih.gov |

| Combined Transcriptome & Volatilome Analysis | Simultaneous analysis of gene expression and volatile organic compounds (VOCs) under herbivore attack. | Monoterpenoids & Sesquiterpenoids | Unraveled fine-scale responses of different tansy chemotypes, linking gene expression to specific terpenoid profiles. | mdpi.comresearchgate.net |

Chemical Synthesis and Derivatization Strategies of Tanacetol B

Total Synthesis Approaches to Tanacetol B

There are no published total synthesis routes for this compound in the reviewed scientific literature.

Semi-Synthesis and Chemical Modifications of this compound

Information regarding the semi-synthesis or chemical modification of this compound is not available.

Synthesis and Characterization of this compound Acetate (B1210297)

No studies on the specific synthesis and characterization of this compound acetate have been found.

Exploration of Other Synthetic Derivatives

There is no available research on the exploration of other synthetic derivatives of this compound.

Chemical Reactivity and Transformation Mechanisms of this compound

Detailed studies on the chemical reactivity and transformation mechanisms of this compound have not been reported in the accessible scientific literature.

Biological Activities and Mechanistic Investigations of Tanacetol B

Anti-proliferative and Cytotoxic Effects

Scientific literature detailing the anti-proliferative and cytotoxic effects of the isolated compound Tanacetol B is limited. While various extracts of the Tanacetum genus, from which this compound can be isolated, have demonstrated cytotoxic properties against cancer cell lines, specific studies focusing on this compound are not prevalent in the available research. nih.govproquest.comnih.govresearchgate.netmdpi.com

Efficacy Against Specific Cancer Cell Lines (e.g., DU-145, H-460, MCF-7)

No specific studies were identified that evaluated the in vitro cytotoxic or anti-proliferative efficacy of purified this compound against the human prostate carcinoma cell line (DU-145), the human lung carcinoma cell line (H-460), or the human breast adenocarcinoma cell line (MCF-7). Research on Tanacetum extracts has shown activity against cell lines such as MCF-7, but the effects have not been specifically attributed to this compound. proquest.comnih.gov

Proposed Molecular Mechanisms Underlying Cytotoxicity

There is a lack of research in the available scientific literature investigating the specific molecular mechanisms through which this compound may exert cytotoxic effects. Mechanisms such as the induction of apoptosis or cell cycle arrest have been suggested for extracts from the Tanacetum genus, but these have not been specifically linked to the action of this compound. mdpi.commdpi.com

Enzyme Inhibitory Activities

Investigations into the enzyme inhibitory properties of this compound are not detailed in the current body of scientific literature. While extracts from plants of the Tanacetum genus are known to inhibit various enzymes, the specific contribution and inhibitory constants for this compound have not been reported. nih.govresearchgate.nettandfonline.comnih.gov

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

No specific data, such as IC50 values, regarding the inhibitory activity of the isolated compound this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were found. Studies on Tanacetum argyrophyllum extracts have shown inhibitory activity against both enzymes, but they also indicate that other major constituents, like parthenolide (B1678480), have low activity, suggesting the role of other minor compounds which have not yet been specifically identified or quantified. nih.gov

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

Specific studies detailing the inhibitory effects of this compound on α-amylase and α-glucosidase are not present in the reviewed literature. Extracts from Tanacetum species have been shown to inhibit these enzymes, which is relevant for managing postprandial hyperglycemia, but the activity has not been specifically isolated to this compound. nih.govnih.gov

Antioxidant Properties and Redox Modulatory Capacity

Due to the absence of specific research data for this compound in the reviewed scientific literature, data tables for its biological activities cannot be generated.

Based on a comprehensive review of the available scientific literature, it is not possible to generate a detailed article focusing solely on the specific biological activities of the isolated chemical compound “this compound” according to the requested outline.

The existing research primarily investigates the properties of essential oils and crude extracts derived from Tanacetum species (e.g., Tanacetum vulgare). These extracts are complex mixtures containing numerous compounds, and their biological activities—such as antioxidant, antimicrobial, and insecticidal effects—are typically attributed to the synergistic action of major components like camphor, thujone, and various phenolic compounds.

The literature found does not provide specific, isolated data for this compound in the following areas:

Radical Scavenging Activity: There are no specific IC50 values or equivalent data for this compound in DPPH, ABTS, or FRAP assays. The antioxidant effects are reported for the entire plant extract.

Antimicrobial Spectrum: While Tanacetum extracts show activity against various bacteria and fungi, the specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for pure this compound are not documented.

Mechanism of Action: There is no available research identifying specific bacterial protein targets, such as DNA gyrase, for this compound.

Generating an article based on the provided outline would require extrapolating the general activities of Tanacetum extracts and misattributing them to the single compound this compound. This would be scientifically inaccurate and speculative. Therefore, to maintain factual integrity, the article cannot be written as requested.

Modulation of Specific Metabolic Pathways (e.g., Lipid Metabolism)

While direct evidence from studies on isolated this compound is limited, research on extracts from various Tanacetum species, where this compound is a known constituent, points towards a potential role in the modulation of lipid metabolism.

An in vivo study utilizing a methanol-aqueous extract of Tanacetum balsamita in rats with metabolic dysfunction-associated fatty liver disease (MAFLD) demonstrated significant beneficial effects on both lipid and glucose metabolism. nih.gov The administration of the extract resulted in a notable reduction in triglyceride and cholesterol levels. nih.gov Furthermore, the root extract of T. balsamita has been shown to inhibit lipase, a key enzyme in lipid metabolism. nih.gov

Similarly, research on Tanacetum parthenium has indicated its potential to influence lipid profiles. A methanolic extract of T. parthenium was found to decrease cholesterol, triglyceride, and low-density lipoprotein (LDL) levels, while increasing high-density lipoprotein (HDL) levels in rats with liver damage. nih.gov This effect is partly attributed to the inhibition of lipid peroxidation. nih.gov Parthenolide, a major sesquiterpene lactone in T. parthenium (and a class of compounds to which this compound belongs), has been shown to reduce body weight and white adipose tissues in high-fat diet mouse models by regulating NF-κB and MAPK signaling pathways. mdpi.com

These findings suggest that compounds within the Tanacetum genus, including sesquiterpenoids like this compound, may contribute to the regulation of lipid metabolism. However, further studies are required to isolate this compound and directly assess its specific effects on metabolic pathways and enzymatic activity.

The following table summarizes research on Tanacetum extracts and their effects on lipid metabolism:

| Plant Species | Extract Type | Model System | Key Findings on Lipid Metabolism |

| Tanacetum balsamita | Methanol-aqueous | Rat model of MAFLD | Reduced triglyceride and cholesterol levels. nih.gov |

| Tanacetum balsamita | Root extract | In vitro | Lipase inhibition. nih.gov |

| Tanacetum parthenium | Methanolic | Rat model of liver damage | Decreased cholesterol, triglycerides, and LDL; increased HDL. nih.gov |

| Tanacetum parthenium | Not specified | High-fat diet mouse model | Parthenolide reduced body weight and white adipose tissues. mdpi.com |

Neuropharmacological Research and Potential Targets

Investigations into the neuropharmacological activities of Tanacetum species have revealed potential therapeutic applications, with this compound being a constituent of extracts showing promising results.

Extracts from Tanacetum nitens, which have been confirmed to contain this compound, have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Similarly, extracts from Tanacetum argyrophyllum have also shown significant inhibition of both AChE and BChE. nih.gov

Furthermore, extracts from Tanacetum species have exhibited neuroprotective and antidepressant-like effects. An immunomodulatory drug containing Tanacetum vulgare showed neuroprotective effects in a rat model of cerebral ischemia. nih.gov The essential oil of Tanacetum polycephalum has been found to alleviate depression-like behaviors in mice, an effect potentially linked to its antioxidant properties within the hippocampus. skums.ac.irskums.ac.ir Studies on T. vulgare have also suggested that its extracts can enhance cognitive functions, such as learning and memory, and may produce anxiolytic-like effects, possibly through the increased expression of brain-derived neurotrophic factor (BDNF). nih.gov

The collective evidence from studies on Tanacetum extracts suggests that their constituent compounds, including this compound, may have significant neuropharmacological potential. The following table details some of the key findings:

| Plant Species | Extract/Compound | Type of Study | Key Neuropharmacological Findings | Potential Relevance of this compound |

| Tanacetum nitens | Various extracts | In vitro | Inhibition of acetylcholinesterase and butyrylcholinesterase. researchgate.net | Identified as a component of the active extracts. researchgate.net |

| Tanacetum argyrophyllum | Extract | In vitro | Inhibition of acetylcholinesterase and butyrylcholinesterase. nih.gov | As a sesquiterpenoid, it may contribute to the observed activity. |

| Tanacetum vulgare | Drug containing the extract | In vivo (rat model) | Neuroprotective effects against cerebral ischemia. nih.gov | A potential contributor to the overall effect of the extract. |

| Tanacetum polycephalum | Essential oil | In vivo (mouse model) | Alleviation of depression-like behaviors. skums.ac.irskums.ac.ir | As a component of the essential oil, it may play a role. |

| Tanacetum vulgare | Alcohol extract | In vivo (rat model) | Enhanced cognitive function and anxiolytic-like behavior. nih.gov | May contribute to the cognition-enhancing effects. |

Future research should focus on isolating this compound to directly evaluate its efficacy and mechanism of action on specific neurological targets.

Advanced Analytical Methodologies in Tanacetol B Research

Integrated Omics Approaches for Comprehensive Analysis

Integrated omics, which combines data from different biological studies such as metabolomics and transcriptomics, provides a holistic view of the molecular mechanisms associated with Tanacetol B.

Untargeted Metabolomics for Compound Profiling

Untargeted metabolomics is a powerful hypothesis-generating approach that aims to comprehensively measure all detectable small molecules in a biological sample. thermofisher.comnih.gov This technique is instrumental in creating a detailed profile of the metabolome, which can reveal novel compounds and metabolic pathways related to this compound. In the context of plant extracts containing this compound, untargeted metabolomics, often employing Liquid Chromatography-Mass Spectrometry (LC-MS), allows researchers to compare the metabolic fingerprints of different plant species or the same species under various conditions. thermofisher.comajol.info

For instance, a study on Tanacetum sinaicum utilized HPLC-ESI-MS/MS to tentatively identify 56 compounds, including this compound. ajol.info The analysis identified precursor ions for this compound at m/z 319 [M+Na]+ and m/z 297 [M+H]+. ajol.info The fragmentation of the precursor ion showed a characteristic loss of an acetate (B1210297) unit and an isopropyl group, aiding in its structural elucidation. ajol.info This level of detailed chemical profiling is crucial for understanding the chemical diversity within a plant and for pinpointing the presence of specific compounds like this compound. ajol.info

The general workflow for untargeted metabolomics involves several key steps:

| Step | Description | Key Considerations |

| Sample Preparation | Extraction of metabolites from the biological matrix. | The choice of solvent and extraction method significantly influences which metabolites are detected. nih.gov |

| Data Acquisition | Analysis of the extract using techniques like LC-MS or GC-MS to separate and detect metabolites. | High-resolution mass spectrometry is crucial for accurate mass determination and formula prediction. nih.gov |

| Data Processing | Conversion of raw data into a list of features (metabolites) with their corresponding intensities. | This includes peak picking, alignment, and normalization to minimize analytical variation. thermofisher.com |

| Statistical Analysis | Identification of statistically significant differences in metabolite abundance between sample groups. | Techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are often used. |

| Compound Identification | Annotation and identification of the discovered metabolites. | This is achieved by comparing mass spectra and retention times with databases or authentic standards. thermofisher.com |

This table provides a generalized overview of the untargeted metabolomics workflow.

Transcriptomic Analysis in Relation to this compound Biosynthesis and Activity

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. mdpi.com By analyzing the transcriptome, researchers can identify genes that are actively being expressed and gain insights into the biosynthetic pathways of secondary metabolites like this compound. This approach is particularly valuable for understanding how the production of such compounds is regulated at the genetic level. mdpi.comnih.gov

For sesquiterpenoids like this compound, transcriptomic analysis can pinpoint the genes encoding key enzymes in their biosynthesis, such as those in the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Subsequent enzymes like sesquiterpene synthases and cytochrome P450 monooxygenases are then responsible for creating the vast diversity of sesquiterpenoid structures.

A typical transcriptomic study to investigate this compound biosynthesis would involve the following:

| Stage | Description | Expected Outcome |

| RNA Sequencing | Extraction of RNA from plant tissues known to produce this compound and sequencing using next-generation sequencing platforms. | A large dataset of gene sequences expressed in the tissue. |

| Gene Annotation | Identifying the functions of the sequenced genes by comparing them to known gene databases. | A list of putative genes involved in the sesquiterpenoid biosynthesis pathway. |

| Differential Gene Expression Analysis | Comparing gene expression levels between high and low this compound-producing tissues or conditions. nih.gov | Identification of candidate genes whose expression correlates with this compound accumulation. |

| Functional Characterization | Experimental validation of the function of candidate genes, for example, through expression in a model organism. | Confirmation of the enzymatic activity of the identified genes in the this compound biosynthetic pathway. |

This table outlines the key stages in a transcriptomic analysis aimed at elucidating the biosynthesis of this compound.

While direct transcriptomic studies specifically targeting this compound biosynthesis are not extensively documented in the initial search results, the methodology has been widely applied to other sesquiterpenes and terpenoids, demonstrating its potential for elucidating the genetic underpinnings of this compound production. nih.govplos.org

High-Throughput Screening Methods for Biological Activity Assessment

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological or biochemical activity of a large number of compounds. bmglabtech.comwikipedia.org This methodology is essential for identifying the potential therapeutic applications of natural products like this compound. HTS assays can be designed to assess a wide range of biological activities, from enzyme inhibition to effects on cell signaling pathways. nih.govdrugtargetreview.com

The HTS process generally involves:

Assay Development: Designing a robust and sensitive assay that can be miniaturized and automated. bmglabtech.com

Compound Library Preparation: Preparing plates containing a diverse library of compounds, including purified natural products like this compound. bmglabtech.com

Automated Screening: Using robotic systems to perform the assay on thousands of compounds in a short period. bmglabtech.comwikipedia.org

Data Analysis: Analyzing the large datasets generated to identify "hits" – compounds that show the desired activity. evotec.com

Hit Confirmation and Validation: Re-testing the initial hits and performing secondary assays to confirm their activity and rule out false positives. evotec.com

| HTS Assay Type | Principle | Application in this compound Research |

| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Could be used to screen this compound for inhibitory activity against enzymes involved in inflammation or cancer. |

| Receptor Binding Assays | Determines if a compound can bind to a specific cellular receptor. | To investigate if this compound interacts with receptors involved in pain or other physiological processes. |

| Cell-Based Assays | Measures the effect of a compound on living cells, such as cell viability, proliferation, or signaling. nih.gov | To assess the potential cytotoxic, anti-inflammatory, or other cellular effects of this compound. |

| Antimicrobial Assays | Evaluates the ability of a compound to inhibit the growth of bacteria or fungi. | To screen this compound for potential antibiotic or antifungal properties. |

This table illustrates various HTS assay types and their potential applications in studying the biological activities of this compound.

The use of HTS allows for the rapid and efficient evaluation of the pharmacological potential of this compound, paving the way for further preclinical and clinical studies.

Chemometric Applications in this compound Research

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of this compound research, chemometrics is invaluable for analyzing complex datasets generated by analytical techniques like spectroscopy and chromatography. japsonline.comresearchgate.net

Key applications of chemometrics in this field include:

Pattern Recognition: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to classify plant samples based on their chemical profiles, which can help in identifying sources with high concentrations of this compound. japsonline.com

Multivariate Calibration: Methods such as Partial Least Squares (PLS) regression can be employed to build predictive models that correlate spectral data (e.g., from NIR or Raman spectroscopy) with the concentration of this compound, enabling rapid and non-destructive quantification. researchgate.netnih.gov

Data Enhancement: Chemometric tools can be used to resolve overlapping peaks in chromatograms or to remove background noise from spectra, improving the quality of the analytical data.

| Chemometric Technique | Description | Application in this compound Research |

| Principal Component Analysis (PCA) | A dimensionality reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. japsonline.com | To visualize the variation in the chemical composition of different Tanacetum species and identify those rich in this compound. |

| Partial Least Squares (PLS) Regression | A regression method that relates two data matrices, X (e.g., spectral data) and Y (e.g., concentration of this compound), by finding a latent variable model. researchgate.netnih.gov | To develop a rapid method for quantifying this compound in plant extracts without the need for extensive sample preparation. |

| Partial Least Squares Discriminant Analysis (PLS-DA) | A supervised classification method based on PLS regression. mdpi.com | To build a model that can discriminate between plant samples based on the presence or absence of this compound or its relative abundance. |

This table summarizes some key chemometric techniques and their potential applications in the study of this compound.

The integration of chemometrics with analytical instrumentation provides a powerful toolkit for the comprehensive analysis of this compound, from its identification and quantification in complex mixtures to the elucidation of its biological activities.

Future Research Directions and Perspectives on Tanacetol B

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

A fundamental area for future research is the complete elucidation of the biosynthetic pathway of Tanacetol B. As a sesquiterpene, its biosynthesis is presumed to originate from the isoprenoid pathway, but the specific enzymes and regulatory networks controlling its formation are largely unknown.

Terpene biosynthesis in plants involves complex enzymatic reactions. beilstein-journals.org It typically begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranylgeranyl pyrophosphate (GGPP). aocs.org Class I terpene synthases then catalyze the conversion of these acyclic precursors into a vast array of cyclic sesquiterpenes. beilstein-journals.org Future research should focus on identifying the specific terpene synthase(s) responsible for the initial cyclization of a farnesyl diphosphate (B83284) (FPP) precursor into the germacrane (B1241064) skeleton characteristic of this compound.

Furthermore, the subsequent oxidative modifications, such as the introduction of hydroxyl and acetyl groups, are catalyzed by enzymes like cytochromes P450 and acyltransferases. beilstein-journals.org Identifying these specific enzymes is crucial.

Key Research Objectives:

Identification of Core Biosynthetic Genes: Utilising transcriptomic and genomic data from Tanacetum vulgare to identify candidate genes for terpene synthases, cytochrome P450 monooxygenases, and acetyltransferases involved in the this compound pathway.

Enzyme Functional Characterization: In vitro and in vivo functional validation of candidate enzymes to confirm their precise roles in the biosynthetic cascade.

Regulatory Factor Analysis: Investigating the transcription factors (e.g., from MYB, bHLH, or bZIP families) that regulate the expression of this compound biosynthetic genes in response to developmental cues or environmental stimuli. frontiersin.orgmdpi.comnih.gov Understanding this regulation is key to comprehending how and why the plant produces this compound.

| Potential Enzyme Class | Role in this compound Biosynthesis | General Reference |

| Terpene Synthase (TPS) | Catalyzes the initial cyclization of Farnesyl Diphosphate (FPP) to form the basic sesquiterpene skeleton. | beilstein-journals.org |

| Cytochrome P450 (CYP450) | Responsible for subsequent hydroxylation steps on the terpene backbone. | beilstein-journals.org |

| Acyltransferase | Catalyzes the addition of the acetyl group. | beilstein-journals.org |

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Bioactivity

The principle of rational design involves modifying a known bioactive molecule to create analogs with improved properties, such as increased efficacy, better stability, or reduced toxicity. mdpi.commdpi.comunimi.it This approach holds significant promise for this compound. By understanding its structure-activity relationship, medicinal chemists can design and synthesize new derivatives with potentially enhanced therapeutic effects. nih.govnih.gov

Future efforts should focus on creating a library of this compound analogs through targeted chemical modifications. For instance, altering the position or nature of the acetyl and hydroxyl groups, modifying the ten-membered ring, or introducing new functional groups could lead to compounds with novel biological activities. mdpi.commdpi.com

Key Research Objectives:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a series of analogs and evaluating their biological activity to determine which structural features are essential for their effects.

Computational Modeling: Employing molecular docking and other computational tools to predict the interactions of designed analogs with potential biological targets, thereby guiding the synthetic efforts. mdpi.comnih.gov

Synthetic Strategy Development: Establishing efficient and scalable synthetic routes for the most promising this compound analogs to enable further preclinical evaluation.

In-depth Mechanistic Investigations of this compound Biological Activities at a Molecular Level

Preliminary research has hinted at the biological relevance of this compound. For example, altered levels of this compound have been observed in the serum of rats with chronic fatigue syndrome, suggesting its involvement in metabolic processes. nih.gov Furthermore, extracts of Tanacetum species containing this compound have demonstrated various biological activities, including antioxidant and enzyme-inhibiting properties. researchgate.netresearchgate.net However, the precise molecular mechanisms underlying these observations remain to be discovered.

Future research must move beyond preliminary screening to pinpoint the specific molecular targets and signaling pathways modulated by this compound. Understanding these mechanisms is essential for validating its therapeutic potential.

Key Research Objectives:

Target Identification: Using techniques like affinity chromatography, proteomics, and genetic screens to identify the specific proteins or cellular components that this compound interacts with.

Pathway Analysis: Investigating the effect of this compound on key cellular signaling pathways, such as those involved in inflammation, oxidative stress, or metabolic regulation (e.g., MAPK or PI3K-AKT pathways). mdpi.com

Cellular and Animal Model Studies: Validating the molecular findings in relevant cell culture and animal models to understand the physiological consequences of this compound's activity. A study noted that ginsenoside Rg1 was able to down-regulate the expression of EGFR, a potential anti-fatigue target; similar in-depth studies are needed for this compound. nih.gov

| Observed Biological Context | Potential Research Focus |

| Altered levels in chronic fatigue syndrome model nih.gov | Investigation of effects on metabolic and neurological pathways. |

| Presence in antioxidant extracts researchgate.net | Elucidation of mechanisms for radical scavenging and modulation of antioxidant enzymes. |

| Presence in enzyme-inhibiting extracts researchgate.netresearcher.life | Identification of specific enzymes inhibited by pure this compound (e.g., cholinesterases, amylase). |

Ecological Role of this compound in Plant-Environment Interactions and Defense Mechanisms

Plants produce a vast arsenal (B13267) of secondary metabolites to interact with their environment and defend themselves against a range of threats. frontiersin.orgmdpi.comcatrin.com Terpenoids, including sesquiterpenes like this compound, are well-known for their roles in plant defense, acting as toxins or deterrents to herbivores and pathogens. nih.govresearchgate.net They can also be involved in attracting pollinators or mediating interactions with other microorganisms. mdpi.comnih.gov

The presence of this compound in Tanacetum vulgare, a plant with known insect-repellent properties, strongly suggests its involvement in ecological defense mechanisms. researchgate.net Future research should aim to define this role precisely.

Key Research Objectives:

Anti-herbivore and Anti-pathogen Assays: Testing the direct effects of purified this compound on various insect herbivores and microbial pathogens that typically affect Tanacetum vulgare.

Induction Studies: Investigating whether the production of this compound is induced in the plant in response to specific environmental stressors, such as herbivore damage, pathogen attack, or abiotic factors like drought or UV radiation. frontiersin.orgnih.govnih.gov

Allelopathic Potential: Exploring whether this compound is exuded from the roots or released as a volatile compound to influence the growth of neighboring plants or soil microbes. mdpi.com

Q & A

How can researchers identify literature gaps in existing studies on Tanacetol B to formulate focused research questions?

- Methodological Approach : Conduct a systematic literature review using databases like PubMed, SciFinder, or Web of Science. Prioritize recent publications (last 5–10 years) and analyze trends, contradictions, or understudied mechanisms (e.g., metabolic pathways, synthesis optimization). Use keyword combinations such as "this compound biosynthesis," "pharmacological activity," or "structural analogs." Tools like VOSviewer can map research clusters and identify gaps .

- Example : A gap exists in understanding the stereochemical influence of this compound on its anti-inflammatory efficacy. A focused question could be: How does the stereochemistry of this compound affect its binding affinity to COX-2 enzymes?

Q. What experimental design principles are critical for investigating this compound’s biological activity?

- Methodological Approach :

- Variables : Define independent (e.g., concentration, solvent system) and dependent variables (e.g., enzyme inhibition rate, cytotoxicity).

- Controls : Include positive/negative controls (e.g., aspirin for COX-2 inhibition assays).

- Replication : Use triplicate measurements to ensure statistical robustness.

- Validation : Cross-validate results with orthogonal methods (e.g., HPLC for purity, NMR for structural confirmation) .

Q. How should researchers structure hypotheses when studying this compound’s mechanisms of action?

- Methodological Approach : Ground hypotheses in prior evidence. For example:

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved across different cell lines?

- Methodological Approach :

- Contextual Analysis : Compare experimental conditions (e.g., cell culture media, exposure duration). For instance, discrepancies in IC50 values may arise from differences in serum protein binding .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., % viability normalized to controls) and apply heterogeneity tests (e.g., I² statistic) .

- Mechanistic Follow-Up : Conduct transcriptomic profiling to identify cell-specific signaling pathways affected by this compound .

Q. What strategies optimize the synthesis of this compound analogs while maintaining bioactivity?

- Methodological Approach :

- Retrosynthetic Analysis : Identify key functional groups (e.g., α-methylene-γ-lactone) critical for activity. Modify non-essential regions (e.g., hydroxylation sites) using computational tools like Gaussian for energy minimization .

- Structure-Activity Relationship (SAR) : Test analogs in parallel assays (e.g., anti-cancer vs. anti-inflammatory) to balance potency and selectivity. Document synthetic yields and purification methods to assess scalability .

Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic studies?

- Methodological Approach :

- Standardization : Adopt FDA guidelines for preclinical PK studies (e.g., dose normalization, plasma protein binding assays).

- Inter-laboratory Validation : Share protocols via platforms like Protocols.io and use reference standards (e.g., USP-certified this compound) .

- Data Transparency : Publish raw LC-MS/MS datasets in repositories like Zenodo to enable independent verification .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound studies?

- Methodological Approach :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Sensitivity Analysis : Test robustness by varying model assumptions (e.g., fixed vs. variable slope) .

Q. How should researchers validate computational predictions of this compound’s molecular targets?

- Methodological Approach :

- Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., COX-2, TNF-α). Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .

- Thermodynamic Profiling : Measure binding kinetics (e.g., SPR or ITC) to confirm in silico results .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Approach :

- Animal Welfare : Follow ARRIVE 2.0 guidelines for sample size justification, humane endpoints, and anesthesia protocols.

- Data Integrity : Avoid selective reporting; disclose all adverse effects (e.g., hepatotoxicity at high doses) .

Q. How can researchers ensure compliance with journal-specific data policies when publishing this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.